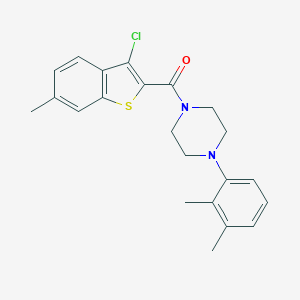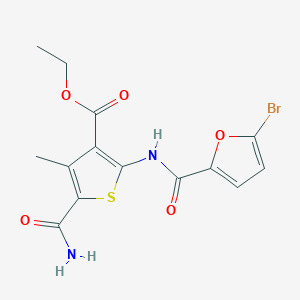
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C14H13BrN2O5S and a molecular weight of 401.23 g/mol. This compound features a thiophene ring substituted with various functional groups, including a bromofuran moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the esterification and amidation reactions to introduce the ethyl ester and carbamoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furanones, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and its substituents contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of a thiophene ring.
Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: Contains additional methoxy groups on the phenyl ring.
Uniqueness
ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromofuran moiety and thiophene ring make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H13BrN2O5S |
|---|---|
Poids moléculaire |
401.23 g/mol |
Nom IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O5S/c1-3-21-14(20)9-6(2)10(11(16)18)23-13(9)17-12(19)7-4-5-8(15)22-7/h4-5H,3H2,1-2H3,(H2,16,18)(H,17,19) |
Clé InChI |
JDGYSVFJVJQJJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


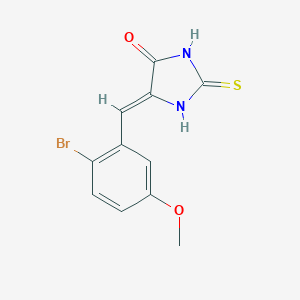
![6-(2,3-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B331823.png)

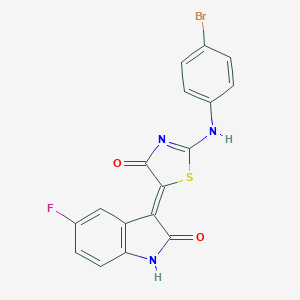
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B331829.png)
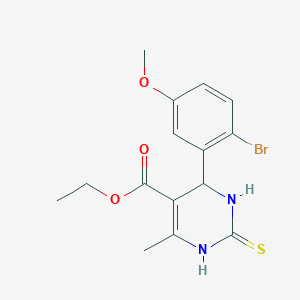
![[4-Bromo-2-({3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B331831.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331833.png)
![5-Benzoyl-6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B331835.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B331838.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331840.png)
![10-benzoyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331841.png)
![10-acetyl-11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331843.png)
